molecular formula C20H17F3N4OS B11681208 (E)-2-(((dimethylamino)methylene)amino)-4-phenyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide

(E)-2-(((dimethylamino)methylene)amino)-4-phenyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide

Cat. No.: B11681208
M. Wt: 418.4 g/mol
InChI Key: OORWNGWJCQXNPI-WYMPLXKRSA-N
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Description

2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a trifluoromethylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-phenylthiazole-5-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE.

Properties

Molecular Formula

C20H17F3N4OS

Molecular Weight

418.4 g/mol

IUPAC Name

2-[(E)-dimethylaminomethylideneamino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H17F3N4OS/c1-27(2)12-24-19-26-16(13-7-4-3-5-8-13)17(29-19)18(28)25-15-10-6-9-14(11-15)20(21,22)23/h3-12H,1-2H3,(H,25,28)/b24-12+

InChI Key

OORWNGWJCQXNPI-WYMPLXKRSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CN(C)C=NC1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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